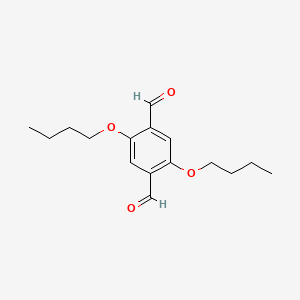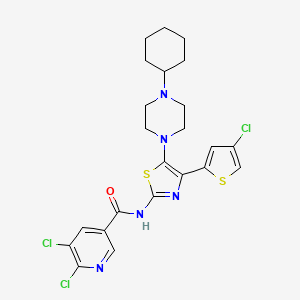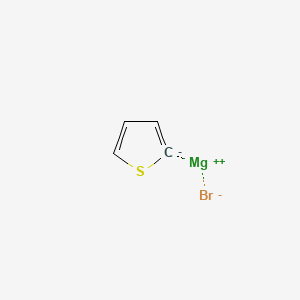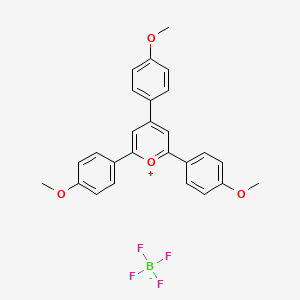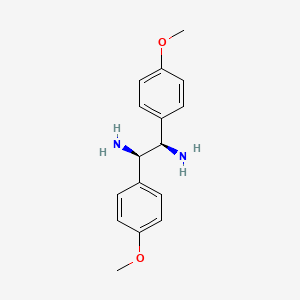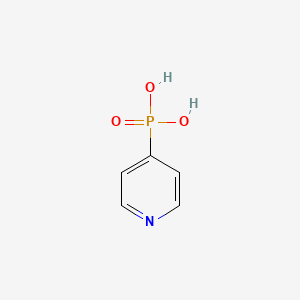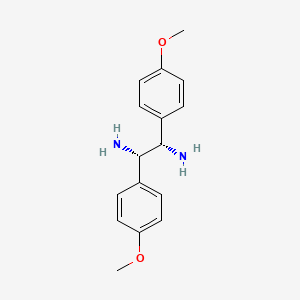
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
説明
The compound is a derivative of ethylenediamine, which is a type of organic compound called a diamine because it contains two amine groups. The “4’-Methoxyphenyl” part suggests that it has phenyl rings (a component of the benzene molecule) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the phenyl rings and the ethylenediamine backbone. The “1S,2S” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .科学的研究の応用
-
AR-15512 (formerly known as AVX-012 and WS-12)
- Scientific Field : Biomedicine .
- Application Summary : AR-15512 is a TRPM8 receptor agonist currently in phase 2b clinical trials for the treatment of dry eye . This bioactive compound with menthol-like cooling activity has three stereogenic centers .
- Methods of Application : The route of synthesis of AR-15512 has been reported, revealing that epimerization processes at the C-1 can occur at specific stages of the synthesis .
- Results or Outcomes : The final structure and absolute configuration, (1R,2S,5R), have been previously solved by cryo-electron microscopy .
-
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (quinine)-tetraphenylborate complex
- Scientific Field : Organic Chemistry .
- Application Summary : This complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .
- Methods of Application : The solid complex was characterized by several physicochemical methods .
- Results or Outcomes : The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
-
(1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512
- Scientific Field : Biomedicine .
- Application Summary : The (1S,2S,5R)-diastereomer and the enantiomer of AR-15512 were synthesized and fully characterized . This was done to confirm that the desired configuration of AR-15512 does not change throughout the process and to discard the presence of the enantiomer in the final product due to possible contamination of the initial starting material .
- Methods of Application : The absolute configuration of the (1S,2S,5R)-diastereomer was determined by X-ray crystallographic analysis, and new HPLC methods were designed and developed for the identification of the two stereoisomers and their comparison with the clinical candidate AR-15512 .
- Results or Outcomes : The results confirmed the stability of the desired configuration of AR-15512 throughout the synthesis process .
-
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex
- Scientific Field : Organic Chemistry .
- Application Summary : This complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
- Methods of Application : The solid complex was characterized by several physicochemical methods . Theoretical calculations were carried out in vacuum and water using the B3LYP level 6–311G (d,p) levels of theory .
- Results or Outcomes : The theoretical computation allowed for the prediction and visualization of ionic interactions, which explained the complex’s stability . The modest energy gap between HOMO and LUMO showed that the compound was stable .
-
(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl) cyclohexanecarboxamide (AR-15512)
- Scientific Field : Biomedicine .
- Application Summary : AR-15512 is a bioactive compound with menthol-like cooling effects that is currently being evaluated in phase 2b clinical trials as an ophthalmic solution for the treatment of dry eye, a chronic, highly prevalent, and age-related condition associated with pain and limitations in performing daily activities .
- Methods of Application : The route of synthesis of AR-15512 has been reported, revealing that epimerization processes at the C-1 can occur at specific stages of the synthesis .
- Results or Outcomes : The final structure and absolute configuration, (1R,2S,5R), have been previously solved by cryo-electron microscopy .
-
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex
- Scientific Field : Organic Chemistry .
- Application Summary : This complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
- Methods of Application : The solid complex was characterized by several physicochemical methods . Theoretical calculations were carried out in vacuum and water using the B3LYP level 6–311G (d,p) levels of theory .
- Results or Outcomes : The theoretical computation allowed for the prediction and visualization of ionic interactions, which explained the complex’s stability . The results of energy optimization showed that the Q-TPB complex is stable with a negative complexation energy .
Safety And Hazards
特性
IUPAC Name |
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPRHYHRAUVGY-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane | |
CAS RN |
58520-03-9 | |
| Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



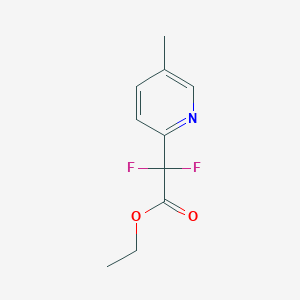
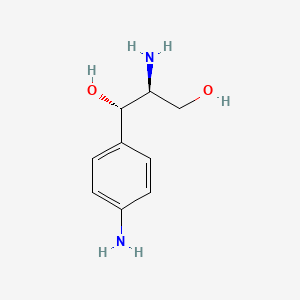
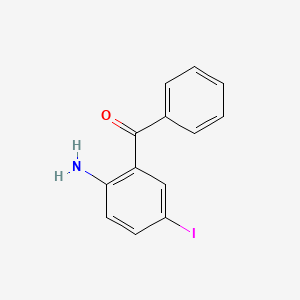
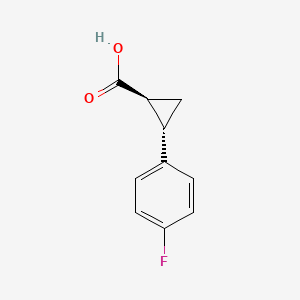
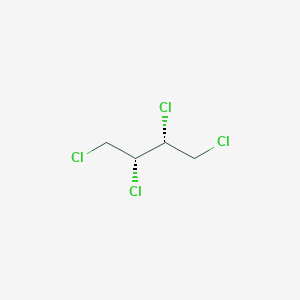
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)

